molecular formula C36H56N2O2 B287917 N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine

Cat. No. B287917
M. Wt: 548.8 g/mol
InChI Key: HMWKAUBIUXQWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine, also known as DBDI-D, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the imine family of compounds and is known for its unique chemical properties. In

Scientific Research Applications

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic semiconductors.
Another potential application of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is in the field of optoelectronics. N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is not yet fully understood. However, it is believed that the unique chemical structure of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine plays a key role in its properties. The two phenyl groups on either end of the molecule provide a rigid structure, while the butanediimine group in the center provides flexibility. This combination of rigidity and flexibility is believed to contribute to the excellent charge transport properties of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine. However, studies have shown that N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is non-toxic and does not exhibit any significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is its excellent solubility in a wide range of solvents, making it easy to work with in the laboratory. Additionally, N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine exhibits excellent thermal stability, making it suitable for use in high-temperature applications.
One limitation of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is its relatively high cost compared to other organic semiconductors. Additionally, the synthesis of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine can be challenging, requiring specialized equipment and expertise.

Future Directions

There are many potential future directions for research on N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine. One area of interest is in the development of new synthetic methods to produce N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine more efficiently and cost-effectively. Additionally, further research is needed to fully understand the mechanism of action of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine and its potential applications in organic electronics and optoelectronics. Finally, studies on the toxicity and environmental impact of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine are needed to ensure its safe use in scientific research.
Conclusion
In conclusion, N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is a unique chemical compound with promising potential for use in various scientific research applications. Its excellent charge transport properties and strong fluorescence make it a potential candidate for use in organic electronics and optoelectronics. While there are limitations to its use, further research is needed to fully understand the potential of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine and its applications in scientific research.

Synthesis Methods

The synthesis of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine involves the reaction of 4-(decyloxy)benzaldehyde with 1,3-diaminopropane in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine. The synthesis of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

properties

Product Name

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine

Molecular Formula

C36H56N2O2

Molecular Weight

548.8 g/mol

IUPAC Name

2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine

InChI

InChI=1S/C36H56N2O2/c1-5-7-9-11-13-15-17-19-29-39-35-25-21-33(22-26-35)37-31(3)32(4)38-34-23-27-36(28-24-34)40-30-20-18-16-14-12-10-8-6-2/h21-28H,5-20,29-30H2,1-4H3

InChI Key

HMWKAUBIUXQWOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C

Origin of Product

United States

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